N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-1-phenylethanamine
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Overview
Description
N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-1-phenylethanamine is an organic compound with the molecular formula C23H24FNO2 It is characterized by the presence of a fluorobenzyl group, a methoxybenzyl group, and a phenylethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-1-phenylethanamine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-1-phenylethanamine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include nucleophiles such as sodium hydroxide and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-1-phenylethanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-1-phenylethanamine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. For example, in a biological setting, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-1-phenylethanamine can be compared with other similar compounds, such as:
- N-ethyl-N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}amine
- N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-thienylmethyl)amine
These compounds share similar structural features but may differ in their specific functional groups and overall chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H24FNO2 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-phenylethanamine |
InChI |
InChI=1S/C23H24FNO2/c1-17(18-9-4-3-5-10-18)25-15-19-12-8-14-22(26-2)23(19)27-16-20-11-6-7-13-21(20)24/h3-14,17,25H,15-16H2,1-2H3 |
InChI Key |
QQTGGZUNVZPOIW-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NCC2=C(C(=CC=C2)OC)OCC3=CC=CC=C3F |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=C(C(=CC=C2)OC)OCC3=CC=CC=C3F |
Origin of Product |
United States |
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